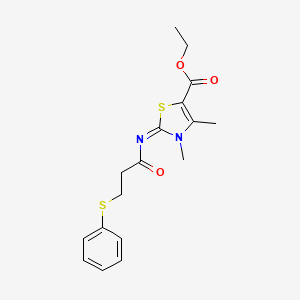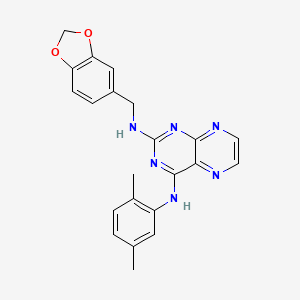
Ethyl 3,4-dimethyl-2-(3-phenylsulfanylpropanoylimino)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-dimethyl-2-(3-phenylsulfanylpropanoylimino)-1,3-thiazole-5-carboxylate, also known as EPTC, is a selective herbicide that has been used extensively in agriculture to control weeds in crops such as corn, soybeans, and wheat. EPTC is a member of the thiocarbamate family of herbicides, which are known for their ability to inhibit the enzyme acetyl-CoA carboxylase (ACC) in plants. This enzyme is essential for the synthesis of fatty acids, which are needed for the growth and development of plants.
Scientific Research Applications
Chemical Transformations and Synthesis
One area of application involves the chemical transformation of related thiazole derivatives, which serves as a methodological basis for synthesizing a wide range of heterocyclic compounds. For example, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates highlights the reactivity of thiazole derivatives under various conditions, leading to the synthesis of compounds with potential biological activity (Albreht et al., 2009).
Pharmacological Potential
Another research domain focuses on the pharmacological potential of thiazole derivatives. Studies have synthesized and evaluated the biological activities of various thiazole-based compounds, indicating their potential as therapeutic agents. For instance, the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents show the versatility of thiazole derivatives in drug design and development (Gokulan et al., 2012).
Molecular Interactions and Structural Analysis
The study of molecular interactions and structural analysis of thiazole derivatives provides insights into their chemical properties and potential applications. For instance, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea and its mechanism offer valuable information on the reactivity of these compounds, potentially guiding the synthesis of novel derivatives with specific properties (Ledenyova et al., 2018).
Antineoplastic Activity
Furthermore, the exploration of antineoplastic activity in thiazole derivatives underlines the ongoing search for new anticancer agents. The synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents exemplifies the pursuit of novel therapeutic compounds within this chemical class (Koebel et al., 1975).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like the one in the given compound, are often used in medicinal chemistry due to their bioactive properties . They can interact with a variety of biological targets, including enzymes, receptors, and ion channels. The exact target would depend on the specific structure and functional groups of the compound.
properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(3-phenylsulfanylpropanoylimino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-4-22-16(21)15-12(2)19(3)17(24-15)18-14(20)10-11-23-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTUXCLXLFZABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CCSC2=CC=CC=C2)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3,4-dimethyl-2-(3-phenylsulfanylpropanoylimino)-1,3-thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)
![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)



![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)
![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)